TRALOMÉTHRINE

Vue d'ensemble

Description

Tralomethrin is a pyrethroid insecticide . It has potent insecticidal properties and kills by modifying the gating kinetics of the sodium channels in neurons, increasing the length of time the channel remains open after a stimulus, thereby depolarizing the neuron for a longer period of time .

Synthesis Analysis

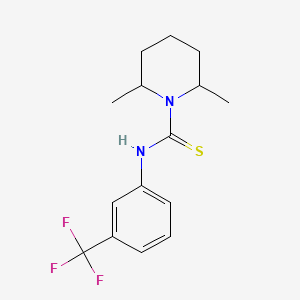

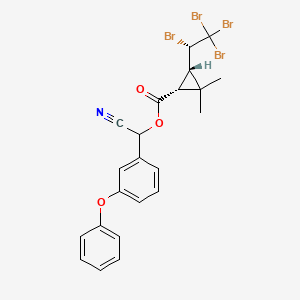

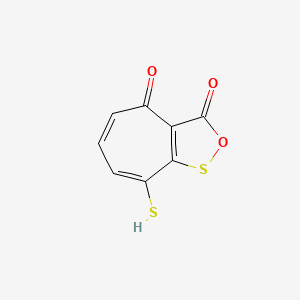

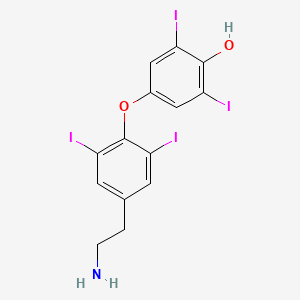

Tralomethrin is a carboxylic ester resulting from the formal condensation between (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and the alcoholic hydroxy group of (2S)-hydroxy(3-phenoxyphenyl)acetonitrile .Molecular Structure Analysis

The molecular formula of Tralomethrin is C22H19Br4NO3 . Its molar mass is 665.01 g/mol . The structure of Tralomethrin includes a cyclopropane ring, a nitrile group, and a phenoxybenzyl group .Physical And Chemical Properties Analysis

Tralomethrin is a colorless liquid with a density of 1.70 g/cm3 at 20 °C . It has a melting point of 138 to 148 °C and a boiling point of 594 °C .Applications De Recherche Scientifique

Effets écologiques et biologiques

La tralométhrine a été utilisée dans des systèmes de bassins expérimentaux pour évaluer ses effets écologiques et biologiques . L'étude a révélé que la tralométhrine peut modifier la structure d'un écosystème aquatique, affectant certains macroinvertébrés et zooplancton . Cependant, l'altération est de nature éphémère .

Applications d'insecticides

La tralométhrine est un insecticide pyréthroïde synthétique utilisé pour lutter contre une large gamme de ravageurs agronomiques et d'insectes domestiques tels que les fourmis, les cafards, les puces et les termites . Il est non systémique avec une action de contact et d'ingestion, et il module les canaux sodiques .

Destin environnemental

La tralométhrine a un potentiel modéré de transport lié aux particules . Elle diminue rapidement après les applications et aucun résidu n'a été détecté dans l'eau 2 semaines après la dernière application .

Écotoxicité

La tralométhrine présente une écotoxicité aiguë et chronique élevée pour les poissons et les daphnies, et une écotoxicité aiguë de contact élevée pour les abeilles . Elle réduit considérablement les abondances de certains macroinvertébrés et zooplancton .

Implications pour la santé humaine

La tralométhrine a une toxicité aiguë élevée pour les mammifères . Cependant, les implications spécifiques pour la santé humaine ne sont pas entièrement comprises et des recherches supplémentaires sont nécessaires.

Toxicité cardiovasculaire chez le poisson-zèbre

Des recherches ont montré que l'exposition à la tralométhrine peut provoquer une dysplasie et un dysfonctionnement cardiovasculaire chez le poisson-zèbre, y compris des anomalies du développement, une fréquence cardiaque élevée et des troubles de l'érythrogenèse .

Mécanisme D'action

Tralomethrin, also known as HAG 107, is a potent insecticidal compound. It belongs to the class of pyrethroid insecticides, which are synthetic analogs of naturally occurring pyrethrins .

Target of Action

The primary target of Tralomethrin is the voltage-gated sodium channels (VGSCs) in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .

Mode of Action

Tralomethrin acts by modifying the gating kinetics of the sodium channels in neurons . It increases the length of time the channel remains open after a stimulus, thereby depolarizing the neuron for a longer period of time . This leads to uncontrolled spasming and eventual paralysis .

Biochemical Pathways

The primary biochemical pathway affected by Tralomethrin is the sodium ion influx through VGSCs . By prolonging the open state of these channels, Tralomethrin causes an excessive influx of sodium ions, leading to prolonged depolarization . This disrupts the normal electrical activity of the neurons, leading to their paralysis .

Result of Action

The primary result of Tralomethrin’s action is the paralysis of the nervous system of insects . This is due to the prolonged depolarization of neurons caused by the modification of sodium channel kinetics . Ultimately, this leads to the death of the insect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tralomethrin. For instance, it has been noted that pyrethroids are usually broken apart by sunlight and the atmosphere in one or two days . Therefore, the effectiveness of Tralomethrin may be reduced in environments with high sunlight exposure. Additionally, it has been found to be toxic to fish , indicating that its use should be carefully managed in aquatic environments to prevent harm to non-target organisms.

Safety and Hazards

Tralomethrin is highly toxic to aquatic organisms . Symptoms of poisoning with pyrethroid compounds like Tralomethrin include irritation of skin and eyes, irritability to sound or touch, abnormal facial sensation, sensation of prickling, tingling or creeping on skin, numbness, headache, dizziness, nausea, vomiting, diarrhea, excessive salivation, and fatigue . In severe cases, fluid in the lungs and muscle twitching may develop .

Propriétés

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSCPYYRJXKUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024343 | |

| Record name | Tralomethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [HSDB] White or beige powder; [MSDSonline] | |

| Record name | Tralomethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

26 °C | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.8 mg/L, In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L) | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.70 at 20 °C | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.6X10-11 mm Hg at 25 °C | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels., Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/, The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/ | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow solid, Yellow to beige, resinous solid (tech) | |

CAS RN |

66841-25-6 | |

| Record name | Tralomethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66841-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralomethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138-148 °C | |

| Record name | Tralomethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tralomethrin affect insects?

A1: Tralomethrin, like other pyrethroids, is an axonic poison. It disrupts the nervous system by binding to voltage-gated sodium channels in nerve cells [, ]. This binding prevents the channels from closing properly, leading to a constant influx of sodium ions and hyperexcitation of the nerves. This ultimately paralyzes and kills the insect.

Q2: Does tralomethrin require metabolic activation to exert its insecticidal activity?

A2: Yes, research suggests that tralomethrin undergoes debromination to deltamethrin within the insect's body, and this metabolic conversion is essential for its biological activity []. Inhibiting this conversion significantly delays the onset of poisoning symptoms.

Q3: What are the typical symptoms of tralomethrin poisoning in insects?

A3: Tralomethrin poisoning in insects typically manifests as rapid paralysis or knockdown, often followed by death [, ]. The speed of onset and severity of these symptoms can vary depending on factors like insect species, developmental stage, and the dose of tralomethrin received.

Q4: What is the molecular formula and weight of tralomethrin?

A4: Tralomethrin has the molecular formula C22H19Br4NO3 and a molecular weight of 665.01 g/mol.

Q5: Is there any information available on the spectroscopic data for tralomethrin?

A5: While the provided research papers do not delve into detailed spectroscopic data, analytical methods like gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been used for its identification and quantification in various matrices [, , , ].

Q6: How stable is tralomethrin in the environment?

A6: Tralomethrin is relatively unstable in the environment, particularly under the influence of sunlight and rainfall [, ]. Its persistence can vary depending on factors such as temperature, pH, and the presence of organic matter.

Q7: How do environmental factors like rainfall affect tralomethrin's efficacy in the field?

A7: Rainfall, especially within two days of application, can significantly reduce tralomethrin's efficacy against target pests []. This is likely due to the wash-off of the insecticide from treated surfaces, reducing its availability for contact and ingestion by the target insects.

Q8: Is there any information on the compatibility of tralomethrin with other materials or formulations?

A8: Research indicates that tralomethrin can be tank-mixed with other insecticides, such as chlordimeform hydrochloride [] and profenofos [], to potentially enhance its insecticidal efficacy or broaden its spectrum of control.

Q9: What is known about the toxicity of tralomethrin to non-target organisms?

A9: Tralomethrin is highly toxic to aquatic organisms []. Studies have shown that it can cause cardiovascular and developmental toxicity in zebrafish embryos at environmentally relevant concentrations [].

Q10: What are the potential risks of tralomethrin to beneficial insects?

A10: As an insecticide, tralomethrin poses risks to beneficial insects, including natural enemies of pests. For example, it negatively affects the survival and longevity of the parasitic wasp Diaeretiella rapae, a natural enemy of the cabbage aphid [].

Q11: Is there evidence of insecticide resistance to tralomethrin?

A11: Yes, studies have documented the development of resistance to tralomethrin in insect populations. For instance, the green peach aphid (Myzus persicae) has shown decreased susceptibility to tralomethrin and other pyrethroids [].

Q12: Can cross-resistance to other pyrethroids occur in insects resistant to tralomethrin?

A12: Yes, cross-resistance is a significant concern with pyrethroids. Insects that develop resistance to one pyrethroid, like tralomethrin, may also exhibit resistance to other pyrethroids, even if they haven't been directly exposed to them []. This is often attributed to shared modes of action and detoxification mechanisms among pyrethroids.

Q13: What are the common methods for detecting and quantifying tralomethrin residues?

A13: Gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [, ] are commonly employed techniques for the analysis of tralomethrin residues in various matrices like food, water, and environmental samples.

Q14: Can tralomethrin be distinguished from its metabolites or degradation products using these analytical methods?

A14: Yes, techniques like HPLC-MS/MS allow for the separation and identification of tralomethrin from its metabolites and degradation products []. This is crucial for accurately assessing the fate and behaviour of tralomethrin in the environment and biological systems.

Q15: Are there alternative pest control strategies to mitigate the risks associated with tralomethrin use?

A15: Yes, integrated pest management (IPM) strategies offer more sustainable alternatives []. These involve combining various methods like cultural control, biological control using natural enemies, and the judicious use of less persistent and selective insecticides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)

![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)